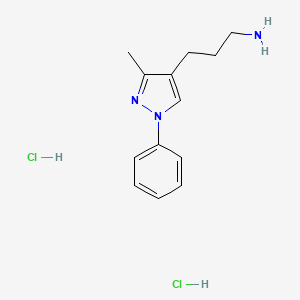

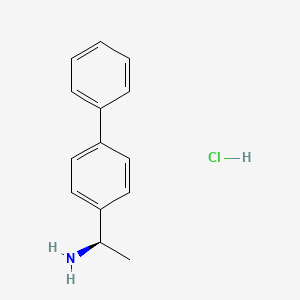

3-(3-methyl-1-phenyl-1H-pyrazol-4-yl)propan-1-amine dihydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

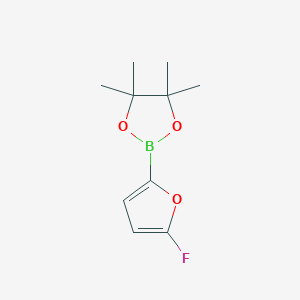

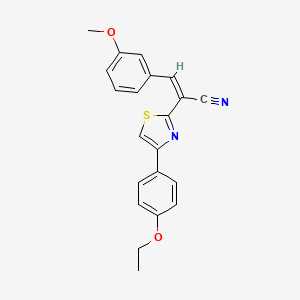

“3-(3-methyl-1-phenyl-1H-pyrazol-4-yl)propan-1-amine dihydrochloride” is a chemical compound that belongs to the class of pyrazoles . Pyrazoles are a type of heterocyclic aromatic organic compounds, which have a 5-membered ring structure made up of three carbon atoms and two nitrogen atoms . They have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .

Synthesis Analysis

The synthesis of pyrazole derivatives often involves various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . For instance, 4,4ʹ- (Arylmethylene)bis (1 H -pyrazol-5-ols) derivatives were synthesized by a three components reaction of 3-methyl-1-phenyl-5-pyrazolone with various benzaldehydes catalyzed by sodium acetate at room temperature .Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a pyrazole ring, which is a 5-membered ring structure made up of three carbon atoms and two nitrogen atoms . The molecular formula of this compound is C13H17N3•HCl .Chemical Reactions Analysis

Pyrazoles are often used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . They are known to exhibit good radical scavenging activity . In addition, some pyrazole derivatives have been demonstrated to be cytotoxic on several human cell lines .Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

3-(3-methyl-1-phenyl-1H-pyrazol-4-yl)propan-1-amine dihydrochloride serves as a precursor or intermediate in the synthesis of various chemically significant compounds. Its applications in scientific research primarily revolve around its role in facilitating the creation of novel chemical entities with potential therapeutic or material properties.

For instance, it has been utilized in the synthesis of 4-hydroxy-6-methyl-3-(1-(phenylimino)ethyl)-2H-pyran-2-one derivatives, showcasing a method that provides advantages like shorter reaction times and higher yields, highlighting its role in improving synthetic efficiency (Wang et al., 2011). Similarly, its incorporation into poly vinyl alcohol/acrylic acid hydrogels modified with various amine compounds demonstrates its versatility in materials science, particularly in creating polymers with enhanced properties for medical applications (Aly & El-Mohdy, 2015).

Catalysis and Chemical Libraries

The compound's utility extends to catalytic processes and the generation of structurally diverse chemical libraries. For example, its use in alkylation and ring closure reactions led to the creation of a wide array of compounds, showcasing its potential in drug discovery and development processes (Roman, 2013).

Molecular Structure Analysis

Additionally, the study of similar pyrazole derivatives has contributed to a deeper understanding of molecular structures and their reactivity, as seen in combined XRD and DFT studies. These investigations help elucidate the impact of intramolecular hydrogen bonding on the reactivity of such compounds, which is crucial for designing more efficient synthetic routes and understanding their behavior in various chemical contexts (Szlachcic et al., 2020).

Antimicrobial and Antitumor Agents

Research has also explored the synthesis of molecular hybrids containing pyrazole derivatives for their potential antimicrobial and apoptosis-inducing properties, indicating the biomedical relevance of such compounds (Sindhu et al., 2016).

Wirkmechanismus

Target of Action

Similar compounds with a pyrazole core have been shown to exhibit diverse biological activities , suggesting that this compound may interact with multiple targets.

Mode of Action

Compounds with a similar structure have been shown to interact with their targets in a variety of ways . For example, some pyrazole derivatives have been demonstrated to be cytotoxic on several human cell lines .

Biochemical Pathways

Similar compounds have been shown to affect various biochemical pathways .

Result of Action

Similar compounds have been shown to exhibit cytotoxic activity on several human cell lines .

Eigenschaften

IUPAC Name |

3-(3-methyl-1-phenylpyrazol-4-yl)propan-1-amine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3.2ClH/c1-11-12(6-5-9-14)10-16(15-11)13-7-3-2-4-8-13;;/h2-4,7-8,10H,5-6,9,14H2,1H3;2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNMWDKAQSRVUJG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C=C1CCCN)C2=CC=CC=C2.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19Cl2N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[(2-Chlorobenzyl)thio]-8,9-dimethoxy-2-phenyl[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B2866913.png)

![(2-Amino-2-bicyclo[4.1.0]heptanyl)methanol](/img/structure/B2866920.png)

![6-[(4-Fluorophenyl)methyl]-3-(3-methylphenyl)triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2866925.png)

![2-((5-(4-fluorophenyl)-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2866927.png)

![ethyl 2-(4-(N,N-dipropylsulfamoyl)benzamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2866931.png)